5-(4-氨基苯基)-10,15,20-三苯基卟啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

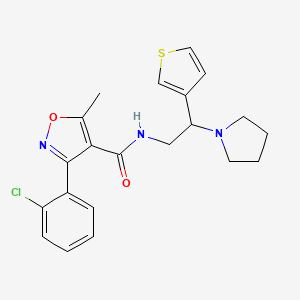

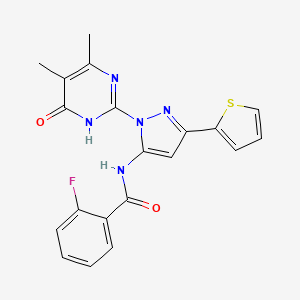

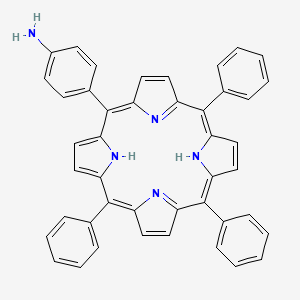

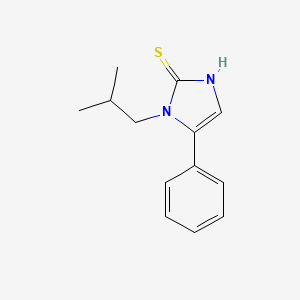

5-(4-Aminophenyl)-10,15,20-triphenyl porphine, also known as 5,10,15,20-tetra(4-aminophenyl)porphyrin, is a type of porphyrin compound . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). Porphyrins are aromatic, which gives them stability and color .

Synthesis Analysis

The synthesis of 5-(4-Aminophenyl)-10,15,20-triphenyl porphine involves the use of tetraphenylporphyrin (TAPP) as a starting material. TAPP is dissolved in a mixture of DMF and CHCl3, and then a solution of zinc acetate dihydrate in methanol is added .Molecular Structure Analysis

The molecular formula of 5-(4-Aminophenyl)-10,15,20-triphenyl porphine is C44H34N8. It has an average mass of 674.794 Da and a monoisotopic mass of 674.290649 Da .Chemical Reactions Analysis

This compound can form surface films in dimethylsulfoxide in the potential range of oxygen electroreduction. The kinetics of variation of faradaic currents and of the interface characteristics are studied at the working electrode potentials of +0.5 V (porphyrin electrooxidation), –0.9 V (oxygen electroreduction), and –1.25 V (coreduction of porphyrin and oxygen) .科学研究应用

Porphyrin-based Covalent Organic Frameworks (COFs)

Porphyrin-based COFs are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds . The integration of naturally occurring porphyrin molecules, such as “5-(4-Aminophenyl)-10,15,20-triphenyl porphine”, as building blocks in COFs has garnered significant attention . This strategic incorporation addresses the limitations associated with free-standing porphyrins, resulting in the creation of well-organized porous crystal structures with molecular-level directional arrangements .

Biological Applications

The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology . This includes their use in biochemical, enzymatic, and photochemical functions .

Catalysts

The conjugated macrocyclic structure of porphyrins furnishes a firm and stable coordination environment for central metals, rendering them compelling contenders for catalytic reactions involving various classes of metal-active centers .

Electron Transport Materials

Porphyrins and their derivatives have been deliberately synthesized to serve diverse purposes, acting as electron transport materials .

DNA-binding or Cleavage Agents

Porphyrins can act as DNA-binding or cleavage agents .

Photoluminescent Molecules

Porphyrins can act as photoluminescent molecules .

Photosensitizers

Porphyrins have a propensity to burst when employed as photosensitizers .

Sensing Mechanism

A β-ketoenamine-based COF (made from (1,4-phenylene)bis(3-hydroxyprop-2-en-1-one) and 1,3,5-tris-(4-aminophenyl) triazine) known for its chemical stability was found to be applicable for HCl vapor detection . This sensing mechanism is based on the rapid change of UV-Vis absorption by protonation of the triazine ring .

安全和危害

未来方向

作用机制

Target of Action

Porphyrins, in general, are known to interact with various biological targets, including proteins and nucleic acids, due to their ability to form stable complexes with different metals .

Mode of Action

The mode of action of 5-(4-Aminophenyl)-10,15,20-triphenyl porphine involves its interaction with its targets. The compound can form surface films in the potential range of oxygen electroreduction . The kinetics of variation of faradaic currents and interface characteristics are studied at different potentials .

Biochemical Pathways

Porphyrins are known to play a crucial role in various biological processes, including oxygen transport, electron transfer, and catalysis .

Result of Action

Porphyrins and their derivatives have been studied for their potential applications in photodynamic therapy for cancer treatment .

属性

IUPAC Name |

4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H31N5/c45-32-18-16-31(17-19-32)44-39-26-24-37(48-39)42(29-12-6-2-7-13-29)35-22-20-33(46-35)41(28-10-4-1-5-11-28)34-21-23-36(47-34)43(30-14-8-3-9-15-30)38-25-27-40(44)49-38/h1-27,46,49H,45H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCOPASYOISSAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)N)C=C4)C9=CC=CC=C9)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H31N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Aminophenyl)-10,15,20-triphenyl porphine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2628509.png)

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/no-structure.png)

![4-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2628521.png)

![5-ethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2628523.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2628524.png)